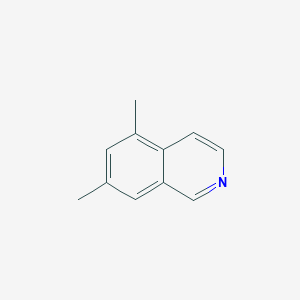

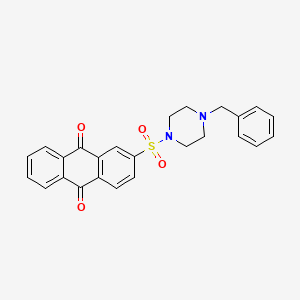

![molecular formula C23H19N5O3S B2518199 3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866896-80-2](/img/structure/B2518199.png)

3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a derivative of the triazoloquinazoline family, which has been the subject of research due to its potential pharmacological properties. The related compounds, 2-Amino[1,2,4]triazolo[1,5-c]quinazolines, have been identified as potent adenosine receptor antagonists, with various derivatives showing selectivity towards different adenosine receptor subtypes . Another similar compound, 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, has been synthesized and tested for H1-antihistaminic activity, with some derivatives showing significant protection against histamine-induced bronchospasm in guinea pigs .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of hydrazinoquinazolinone precursors with various carbon donors . The starting materials, such as 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, can be synthesized from aniline derivatives through innovative routes . The synthesis process is crucial for obtaining the desired pharmacological properties, as the introduction of different substituents can lead to compounds with varying affinities for receptor subtypes .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by the presence of a triazolo ring fused to a quinazoline moiety. The substitution patterns on the triazolo and quinazoline rings are key determinants of the compound's interaction with biological targets. For instance, the presence of a methoxyphenylsulfonyl group and a methylphenyl moiety in the compound of interest could influence its binding affinity and selectivity towards certain receptors .

Chemical Reactions Analysis

Triazoloquinazoline derivatives can participate in various chemical reactions, primarily due to the reactive sites present on the triazolo and quinazoline rings. These reactions can be exploited to further modify the compound, potentially altering its pharmacological profile. The reactivity of these compounds can also be a factor in their metabolism and bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. These properties are important for the pharmacokinetics of the compound, including absorption, distribution, metabolism, and excretion. The lipophilicity conferred by certain substituents, like the methoxyphenylsulfonyl group, can affect the compound's ability to cross biological membranes and reach its target sites .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activities

Compounds with a triazoloquinazolinone base have been investigated for their potential as anticancer agents. For instance, a study on triazoloquinazolinone-based compounds revealed their significant inhibitory activity against tubulin polymerization, a critical process in cancer cell growth, demonstrating potent anticancer activity across a wide range of cancer cell lines. This finding was particularly pronounced for specific derivatives, highlighting the compound's potential as a vascular disrupting agent as well (Driowya et al., 2016).

Antimicrobial Properties

The antimicrobial potential of triazolo[1,5-a]quinazoline derivatives has also been explored. Some studies synthesized novel derivatives and evaluated their effectiveness against various microorganisms. One such investigation revealed that certain derivatives exhibit good to moderate activities against tested bacteria and fungi, suggesting their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

Research into the herbicidal activity of triazoloquinazoline derivatives uncovered compounds with excellent efficacy at low application rates across a broad spectrum of vegetation. This discovery points to the potential agricultural applications of these compounds in managing unwanted plant growth, indicating their versatility beyond pharmaceutical uses (Moran, 2003).

Antihistaminic Effects

Another research avenue for triazolo[1,5-a]quinazolin-5-amine derivatives is their potential as antihistaminic agents. Studies have synthesized and tested various derivatives for their ability to protect against histamine-induced bronchospasm in animal models. Certain compounds in this class demonstrated significant protection, comparable or superior to standard antihistamines, with minimal sedative effects, suggesting their promise as new antihistaminic agents (Alagarsamy et al., 2009).

Zukünftige Richtungen

The compound and its derivatives have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains highlights the urgent need to develop novel druggable molecules for the co-infection treatment and strains of MDR-TB and XDR-TB .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S/c1-15-7-3-5-9-19(15)24-21-18-8-4-6-10-20(18)28-22(25-21)23(26-27-28)32(29,30)17-13-11-16(31-2)12-14-17/h3-14H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSHXEZIKBGUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

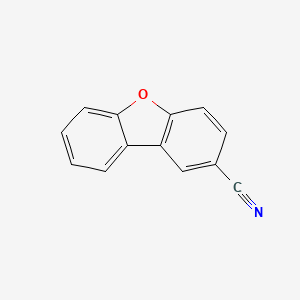

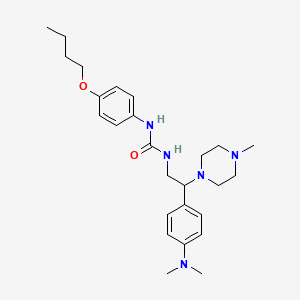

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

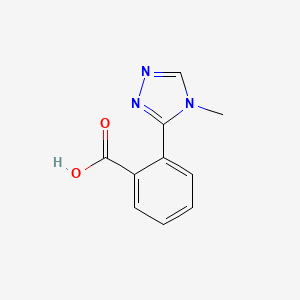

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

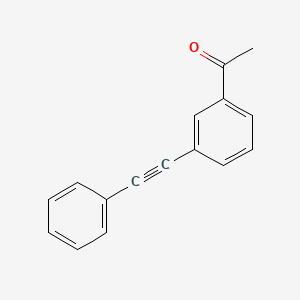

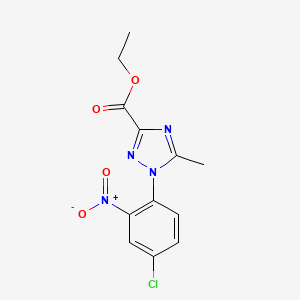

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

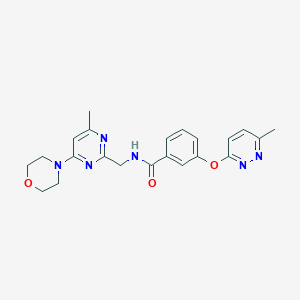

![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)